1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 2-bromo-6-fluorobenzyl group, which contributes to its unique chemical properties and potential biological activities. The presence of bromine and fluorine atoms in the aromatic ring enhances its reactivity and may influence its interactions with biological targets.
The compound can be synthesized through various chemical methods, primarily involving nucleophilic substitution reactions. Its synthesis and characterization have been documented in scientific literature, emphasizing its relevance in medicinal chemistry and material sciences.
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is classified as a heterocyclic compound due to the presence of nitrogen in its piperidine ring. It is also categorized under substituted piperidines, which are known for their diverse pharmacological activities.
The synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine typically involves the following steps:
The reaction typically follows a mechanism of nucleophilic substitution (S_N2), where the nucleophile (piperidine) displaces the leaving group (bromine or chlorine) from the aromatic substrate. This method allows for the introduction of various functional groups at the benzyl position.
The molecular formula of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is C12H14BrF N, indicating it contains 12 carbon atoms, 14 hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. The structure consists of a six-membered piperidine ring connected to a benzyl group that features both bromine and fluorine substituents.
The compound's molecular weight is approximately 273.15 g/mol. Its structural representation highlights the spatial arrangement of atoms, including bond lengths and angles that can influence its chemical reactivity and biological interactions.
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine can undergo various chemical reactions:
These reactions are significant for developing derivatives that may exhibit enhanced pharmacological properties or novel functionalities for material applications.
The mechanism of action for 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine involves its interaction with specific biological targets, such as enzymes or receptors. The compound's ability to bind to these targets can modulate their activity, potentially leading to therapeutic effects.
The exact pathways through which this compound exerts its effects depend on its specific application in medicinal chemistry or biological studies. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Studies have indicated that similar compounds exhibit activities such as anti-inflammatory or anticancer properties, suggesting potential applications for 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine in drug development.
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic structure.
The presence of bromine and fluorine enhances its reactivity compared to other piperidine derivatives. This compound may exhibit stability under standard laboratory conditions but could be sensitive to strong oxidizing agents or bases.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds like 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine.
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine has several scientific uses:
The compound is systematically named as 1-[(2-bromo-6-fluorophenyl)methyl]piperidine, with the alternative chemical name 1-(2-bromo-6-fluorobenzyl)piperidine. It possesses the CAS Registry Number 1355247-68-5, providing a unique identifier for chemical databases and regulatory documentation [1] [5] [9]. Its molecular formula is C₁₂H₁₅BrFN, corresponding to a molecular mass of 272.16 g/mol [1] [9].
Structurally, the molecule consists of:
This substitution pattern creates significant steric encumbrance near the benzyl attachment point, influencing conformational dynamics and intermolecular interactions. Spectroscopic characterization reveals distinctive features: nuclear magnetic resonance (NMR) spectroscopy shows characteristic chemical shifts for the benzylic methylene protons near δ 3.5 ppm and piperidine methylenes between δ 1.4–2.5 ppm, while the asymmetric fluorine substitution generates distinctive splitting patterns in both proton and carbon spectra [5] [9].
Table 1: Structural Comparison of Related Halogenated Piperidine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Distinction |
---|---|---|---|---|
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine | C₁₂H₁₅BrFN | 272.16 | 1355247-68-5 | Parent compound; ortho-Br, ortho'-F substitution |
1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine | C₁₁H₁₃BrFN | 258.14 | 70699630 | 5-membered pyrrolidine vs 6-membered piperidine |
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine | C₁₃H₁₇BrFN | 286.19 | 55029211 | Para-bromo substitution; 4-methylpiperidine |
1-(2-Bromo-5-fluoro-4-methylbenzyl)piperidine | C₁₃H₁₇BrFN | 286.19 | 172913891 | Methyl substituent on aromatic ring |
Piperidine derivatives have constituted privileged scaffolds in medicinal chemistry since the mid-20th century, valued for their bioactive conformations and synthetic versatility. The unsubstituted piperidine nucleus itself occurs naturally in alkaloids like piperine (black pepper), but synthetic modifications—particularly N-benzylation with halogenated arenes—emerged prominently during the 1980-1990s as pharmaceutical researchers sought to optimize CNS drug candidates [2].
The specific derivative 1-[(2-bromo-6-fluorophenyl)methyl]piperidine entered synthetic literature as an intermediate in the late 1990s, coinciding with advances in catalytic hydrogenation and cross-coupling methodologies that facilitated its practical synthesis. A landmark 1997 patent (WO1997023213A1) detailed processes for producing structurally complex piperidines via hydrogenation of corresponding pyridinium precursors, highlighting the strategic value of halogenated intermediates for subsequent functionalization [7]. This synthetic accessibility propelled its adoption in drug discovery programs targeting neurological disorders.
Significant pharmacological interest arose when researchers recognized that ortho-halogenated benzylpiperidines could enhance binding to sigma receptors and modulate neurotransmitter systems. The Glorius group's pioneering work (2020) on fluorinated piperidine synthesis demonstrated that axial fluorine positioning significantly influences bioactivity—a revelation that increased demand for fluorinated analogs like 1-[(2-bromo-6-fluorophenyl)methyl]piperidine as precursors for antipsychotic and analgesic development [2]. Concurrently, Beller's development of cobalt- and ruthenium-catalyzed hydrogenation protocols provided industrially viable routes to such compounds, enabling their broader application in medicinal chemistry [2].
Table 2: Key Methodological Advances Enabling Synthesis of Halogenated Piperidines
Time Period | Development | Impact on Piperidine Chemistry |
---|---|---|
Pre-1990s | Classical pyridine hydrogenation | Limited substrate scope; harsh conditions; poor stereocontrol |
1997 | Patent: WO1997023213A1 | Systematic routes to substituted piperidines via pyridinium salts |
2010s | Beller's cobalt catalysis (water-compatible) | Sustainable hydrogenation of pyridines to piperidines |
2020 | Glorius palladium-catalyzed fluoropiperidine synthesis | Stereoselective access to fluorinated analogs under mild conditions |
Halogen atoms—particularly bromine and fluorine—at ortho positions on the phenyl ring confer distinctive advantages in piperidine-based compounds, profoundly influencing their chemical behavior and biological interactions:
Electronic and Steric Effects:
Synthetic Versatility:The bromine substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling structural diversification that is impractical with non-halogenated analogs. Key transformations include:
Pharmacophore Development:In structure-activity relationship (SAR) studies, the 2-bromo-6-fluorophenyl motif consistently enhances binding to neurological targets. For example:
Table 3: Impact of Halogen Substituents on Piperidine Bioactivity
Target System | Non-Halogenated Analog Activity | 2-Br-6-F-Substituted Analog Activity | Proposed Halogen Role |
---|---|---|---|
Sigma-1 Receptor | IC₅₀ > 1 µM | IC₅₀ = 28 nM | Bromine: hydrophobic pocket occupancy |
Acetylcholinesterase | IC₅₀ = 340 nM | IC₅₀ = 98 nM | Fluorine: electronic modulation of binding |
Histamine H₃ Receptor | Kᵢ = 120 nM | Kᵢ = 8.8 nM | Combined steric/electronic effects |
Dopamine Transporter | IC₅₀ = 850 nM | IC₅₀ = 157 nM | Conformational restraint enhancing fit |
The strategic halogen placement in 1-[(2-bromo-6-fluorophenyl)methyl]piperidine thus creates a multifunctional intermediate: the bromine atom enables synthetic elaboration, while the fluorine atom fine-tunes electronic properties and metabolic stability. This dual functionality underpins its value across drug discovery, materials science, and chemical biology [2] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7